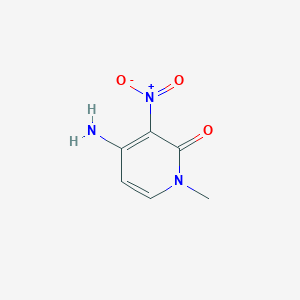

4-amino-1-methyl-3-nitropyridin-2(1H)-one

Description

Significance and Structural Diversity of Pyridin-2(1H)-one Derivatives

The significance of pyridin-2(1H)-one derivatives stems from their broad spectrum of pharmacological activities. These compounds have been shown to exhibit antitumor, antimicrobial, anti-inflammatory, and antiviral properties, among others. frontiersin.orgnih.gov This wide range of biological effects is a direct result of the scaffold's structural diversity. The pyridinone ring can be substituted at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. frontiersin.org

The structural versatility of the pyridin-2(1H)-one core allows it to serve as a bioisostere for various functional groups, such as amides and phenols, a strategy often employed in medicinal chemistry to improve a compound's drug-like properties. frontiersin.org This adaptability has led to the development of numerous pyridinone-containing drugs and clinical candidates targeting a wide array of diseases. acs.orgnih.gov

Below is a table summarizing the diverse biological activities associated with the pyridin-2(1H)-one scaffold.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antiviral (including HIV) | Infectious Diseases |

| Anti-inflammatory | Immunology |

| Antimicrobial | Infectious Diseases |

| Cardiotonic | Cardiology |

Contextualizing 4-Amino-1-methyl-3-nitropyridin-2(1H)-one within Contemporary Chemical Research

While the broader class of pyridin-2(1H)-ones is extensively studied, the specific compound This compound is not widely documented in publicly available academic literature. Its absence from prominent research articles suggests it may be a novel compound, a highly specialized synthetic intermediate, or a molecule whose properties are yet to be extensively explored and published.

However, we can infer its potential role in contemporary research by analyzing its structural features. The molecule contains several key functional groups that are of significant interest to synthetic and medicinal chemists:

Pyridin-2(1H)-one core : As established, this is a well-known pharmacophore.

4-Amino group : This group can act as a hydrogen bond donor and a nucleophile, making it a key site for further chemical modification.

3-Nitro group : An electron-withdrawing group that strongly influences the electronic properties of the aromatic ring. It is also a versatile functional group that can be reduced to an amino group, enabling the synthesis of other derivatives.

1-Methyl group : The methylation at the nitrogen atom removes the hydrogen-bond donating capability at this position and can influence the compound's solubility and metabolic stability.

The presence of both a strong electron-donating amino group and a strong electron-withdrawing nitro group on the same ring creates a "push-pull" system. This electronic arrangement can lead to interesting photophysical properties and can activate the ring for specific chemical reactions. A compound with this substitution pattern would be a valuable intermediate for creating more complex molecules. For instance, the nitro group could be selectively reduced to open up new avenues for derivatization, or the amino group could be acylated or alkylated to build a library of analogues for biological screening.

Given the known activities of other substituted pyridinones, it is plausible that this compound could be investigated for its own biological properties or serve as a key building block in the synthesis of new therapeutic agents. acs.orgnih.gov

Historical Development of Research on Substituted Pyridinone Scaffolds

Research into pyridine-based compounds has a long history, with the initial isolation of pyridine (B92270) from bone tar in the 19th century. However, the focused exploration of pyridin-2(1H)-one and its derivatives as a distinct class of compounds with significant biological potential is a more recent development, gaining substantial momentum in the latter half of the 20th century and into the 21st century. nih.gov

The journey of pyridinone research can be seen as a progression from simple synthetic explorations to sophisticated drug design campaigns. Early research likely focused on the fundamental synthesis and reactivity of the pyridinone ring system. iipseries.org Over the decades, as synthetic methodologies became more advanced, chemists were able to create a vast library of substituted pyridinones. iipseries.org

A significant turning point in the historical development was the discovery of pyridinone derivatives with potent biological activities. For example, the identification of pyridinone-based compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV marked a major milestone. frontiersin.orgnih.gov This discovery spurred further interest in the scaffold and led to numerous structure-activity relationship (SAR) studies to optimize the antiviral potency. frontiersin.org

More recently, research has expanded to explore pyridinone derivatives as inhibitors of various enzymes, such as kinases and isocitrate dehydrogenase, which are important targets in cancer therapy. acs.orgnih.govnih.gov The ability of the pyridinone scaffold to be tailored to fit into the active sites of these enzymes has solidified its status as a "privileged" structure in modern medicinal chemistry. frontiersin.org The continuous development of novel synthetic routes provides access to an ever-increasing diversity of these important compounds. iipseries.org

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGGPAJTCWKCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C(C1=O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Amino 1 Methyl 3 Nitropyridin 2 1h One

Analysis of Electronic and Steric Effects on Reactivity

The amino group at the 4-position is a strong electron-donating group through resonance (+M effect), which increases the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. Conversely, the nitro group at the 3-position is a powerful electron-withdrawing group, both through resonance (-M effect) and induction (-I effect), significantly decreasing the electron density of the ring. The carbonyl group at the 2-position also acts as an electron-withdrawing group. The N-methyl group has a weak electron-donating inductive effect (+I effect).

Sterically, the methyl group on the nitrogen and the nitro group at the 3-position can influence the approach of reagents. The proximity of the nitro group to the 4-amino group may also lead to intramolecular interactions, such as hydrogen bonding, which can affect the planarity and reactivity of the amino group. In related compounds like 2-amino-4-methyl-3-nitropyridine, the dihedral angle between the nitro group and the pyridine ring is approximately 15.5°, indicating some steric hindrance that forces the nitro group slightly out of the plane of the ring. nih.gov

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Amino (-NH₂) | 4 | Strongly electron-donating (+M > -I) | Moderate |

| Nitro (-NO₂) | 3 | Strongly electron-withdrawing (-M, -I) | Significant |

| Carbonyl (=O) | 2 | Electron-withdrawing (-M, -I) | Moderate |

| Methyl (-CH₃) | 1 (on N) | Weakly electron-donating (+I) | Moderate |

Electrophilic and Nucleophilic Substitution Pathways

The unique substitution pattern of 4-amino-1-methyl-3-nitropyridin-2(1H)-one dictates its behavior in electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The pyridinone ring is generally electron-deficient due to the presence of the carbonyl and nitro groups, which deactivates it towards electrophilic attack. However, the potent electron-donating amino group at the 4-position can activate the ring for electrophilic substitution. The directing effect of the amino group would favor substitution at the ortho and para positions. In this case, the 5-position is ortho to the amino group and would be the most likely site for electrophilic attack. Reactions such as halogenation or nitration would be expected to occur at this position, provided the reaction conditions are controlled to avoid decomposition.

Nucleophilic Substitution: The electron-deficient nature of the pyridinone ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. The nitro group itself can be a target for substitution, especially with strong nucleophiles. In related 3-nitropyridine (B142982) systems, vicarious nucleophilic substitution (VNS) of hydrogen is a known pathway, often occurring at the position para to the nitro group. researchgate.netlibretexts.org In the case of this compound, nucleophilic attack could potentially occur at the 5- or 6-positions, leading to addition-elimination products. Furthermore, the nitro group at the 3-position could be displaced by a strong nucleophile, a reaction that has been observed in other 3-nitropyridine derivatives. nih.gov

| Reaction Type | Predicted Site of Attack | Influencing Factors | Plausible Products |

|---|---|---|---|

| Electrophilic Substitution (e.g., Bromination) | C5 | Activating effect of the amino group. | 5-Bromo-4-amino-1-methyl-3-nitropyridin-2(1H)-one |

| Nucleophilic Aromatic Substitution (SNAr) | C3 (Displacement of -NO₂) | Strong nucleophile and activation by the carbonyl group. | 4-Amino-3-(nucleophile)-1-methylpyridin-2(1H)-one |

| Vicarious Nucleophilic Substitution (VNS) | C5 or C6 | Activation by the nitro group. | 5-(Nucleophile)-4-amino-1-methyl-3-nitropyridin-2(1H)-one or 6-(Nucleophile)-4-amino-1-methyl-3-nitropyridin-2(1H)-one |

Intramolecular Rearrangements and Cyclization Mechanisms

The presence of adjacent amino and nitro groups in this compound provides the potential for intramolecular rearrangements and cyclization reactions, particularly under thermal or photochemical conditions.

Intramolecular Rearrangements: While specific rearrangements of this compound are not well-documented, analogous systems suggest possibilities. For instance, thermal or photochemical activation could lead to rearrangements involving the nitro group, such as a nitro-nitrite rearrangement, or interactions with the neighboring amino group. Rearrangements of N-substituted 2-pyridones have been observed to occur via homolytic N-O fission. nih.govchemrxiv.org

Cyclization Mechanisms: This compound is a valuable precursor for the synthesis of fused heterocyclic systems. For example, reduction of the nitro group to an amino group would yield a 3,4-diaminopyridinone derivative. This intermediate could then undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, leading to pteridinone analogues. Additionally, the amino group and the adjacent C5 position could participate in cyclization reactions. For instance, a [4+1] cyclization with a suitable C1 electrophile could lead to the formation of a fused pyrrole (B145914) ring, similar to the synthesis of 6-azaindoles from 3-amino-4-methylpyridines. nih.gov

Redox Chemistry of the Nitro and Amino Functionalities

The nitro and amino groups of this compound are redox-active and can undergo a variety of transformations.

Reduction of the Nitro Group: The nitro group can be selectively reduced to either a hydroxylamino or an amino group, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the complete reduction of a nitro group to an amino group. nih.gov Milder reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride, can be used to obtain the hydroxylamino intermediate. The resulting 3,4-diamino-1-methylpyridin-2(1H)-one is a versatile intermediate for further synthetic transformations.

Oxidation of the Amino Group: The 4-amino group can be oxidized, although this can be more challenging to control than the reduction of the nitro group. Oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. Strong oxidizing agents may lead to the degradation of the pyridinone ring.

| Functional Group | Redox Reaction | Common Reagents | Product |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂, Pd/C | 3,4-Diamino-1-methylpyridin-2(1H)-one |

| Nitro (-NO₂) | Partial Reduction | Zn, NH₄Cl | 4-Amino-3-(hydroxylamino)-1-methylpyridin-2(1H)-one |

| Amino (-NH₂) | Oxidation | m-CPBA | 1-Methyl-3-nitro-4-nitrosopyridin-2(1H)-one |

Comparative Reactivity with Related Pyridinone Analogues

The reactivity of this compound can be better understood by comparing it with related pyridinone analogues.

Comparison with 1-methyl-3,5-dinitro-2-pyridone: This analogue is highly electron-deficient due to the presence of two nitro groups and is an excellent substrate for nucleophilic-type ring transformation reactions. nih.gov In contrast, this compound, with its electron-donating amino group, would be less susceptible to such ring-opening reactions. However, it would be more reactive towards electrophilic substitution.

Comparison with 4-hydroxy-1-methyl-3-nitropyridin-2(1H)-one: The 4-hydroxy analogue possesses a hydroxyl group which is also electron-donating through resonance, but the amino group is generally a stronger activating group. Therefore, the 4-amino derivative would be expected to be more reactive towards electrophilic substitution. In terms of nucleophilic substitution, the reactivity would be comparable, as both the amino and hydroxyl groups can be deprotonated under basic conditions to form even more strongly donating species.

| Compound | Reactivity towards Electrophiles | Reactivity towards Nucleophiles | Key Reactive Sites |

|---|---|---|---|

| This compound | Activated at C5 | Activated at C3, C5, C6 | Amino group, Nitro group, Pyridinone ring |

| 1-Methyl-3,5-dinitro-2-pyridone | Highly deactivated | Highly activated for ring transformation | C4, C6 |

| 4-Hydroxy-1-methyl-3-nitropyridin-2(1H)-one | Activated at C5 (less than amino analogue) | Activated at C3, C5, C6 | Hydroxy group, Nitro group, Pyridinone ring |

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

No experimental ¹H NMR spectra, chemical shift values (δ), or coupling constants (J) for 4-amino-1-methyl-3-nitropyridin-2(1H)-one were found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

Specific ¹³C NMR chemical shift assignments for the carbon skeleton of this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no published studies detailing the use of 2D NMR techniques to confirm the connectivity or stereochemistry of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Fourier Transform Infrared (FTIR) Spectroscopy

No FTIR spectra or tables of vibrational frequencies for the functional groups of this compound could be sourced.

Raman Spectroscopy

Published Raman spectroscopic data for this specific compound is not available.

Further research or de novo synthesis and characterization would be required to generate the experimental data necessary to fulfill the requested detailed analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Specific experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity, and the corresponding electronic transitions (e.g., π→π, n→π) for this compound are not available in the searched scientific literature. Information regarding its photophysical properties, such as fluorescence emission spectra or quantum yields, is also unavailable.

X-ray Diffraction Analysis for Solid-State Structural Determination

There are no published crystallographic studies for this compound. Consequently, data regarding its crystal system, space group, unit cell dimensions, and detailed structural parameters like bond lengths, bond angles, and intermolecular interactions are not available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight of this compound is known to be 169.14 g/mol , detailed mass spectrometry analysis, including specific m/z values for the molecular ion and characteristic fragment ions under techniques like electron ionization (EI) or electrospray ionization (ESI), has not been reported in the available literature. An analysis of its fragmentation pattern is therefore not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. A typical study on 4-amino-1-methyl-3-nitropyridin-2(1H)-one would involve a functional, such as B3LYP, paired with a basis set, like 6-311++G(d,p), to achieve a balance of accuracy and computational efficiency. researchgate.net

Geometry Optimization and Conformational Landscapes

The first step in a computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized on the electron-rich amino group and the pyridinone ring. nih.gov

LUMO: Represents the ability to accept an electron. The LUMO would likely be centered on the electron-withdrawing nitro group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily excitable and more reactive. materialsciencejournal.org Analysis of the HOMO and LUMO distributions would reveal the pathways for intramolecular charge transfer upon electronic excitation. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to denote electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro and carbonyl groups. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino group. scielo.org.mx

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, predicting how it will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the amino group's nitrogen and the oxygen atoms into adjacent anti-bonding orbitals. This would reveal the extent of π-conjugation within the pyridinone ring and the electronic push-pull effect between the electron-donating amino group and the electron-withdrawing nitro group. nih.gov

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a more quantitative measure of reactivity than MEP maps alone. thaiscience.info

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

These parameters would provide a comprehensive profile of the molecule's stability and reactivity. thaiscience.info

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. An MD simulation of this compound, placed in a solvent like water or DMSO, would reveal how the molecule moves, vibrates, and interacts with its environment. This approach is particularly useful for understanding solvation effects, conformational flexibility, and the stability of intermolecular interactions, such as hydrogen bonding with solvent molecules. Although no MD studies have been performed on this specific compound, the methodology is well-established for studying similar organic molecules.

A thorough search of available scientific literature and chemical databases has been conducted to find information specifically pertaining to computational chemistry and theoretical investigations of This compound .

Therefore, the requested article focusing on the specified subsections cannot be generated at this time due to the absence of available research data for this specific chemical compound.

A Comprehensive Review of this compound: Current Landscape and Future Perspectives

The field of heterocyclic chemistry continues to be a fertile ground for the discovery of novel compounds with diverse applications. Among these, substituted pyridinones represent a class of significant interest due to their versatile chemical nature and biological potential. This article focuses on the chemical compound this compound, providing a structured overview of the current, albeit limited, understanding of this molecule and outlining potential avenues for future research.

Concluding Remarks and Future Research Directions

While specific research on 4-amino-1-methyl-3-nitropyridin-2(1H)-one is not extensively documented in publicly available literature, its structural features, combining an aminopyridine core with a nitro group and a pyridinone scaffold, suggest a rich area for chemical and biological exploration. The analysis of related compounds allows for the extrapolation of potential properties and research trajectories.

The current research landscape for this compound is largely undefined, with no specific studies detailing its synthesis, properties, or applications. However, the broader context of nitropyridines and aminopyridinones provides a foundational framework. Research on analogous compounds indicates that the functionalities present in this compound are of significant interest. For instance, the nitropyridine moiety is a well-established pharmacophore and a versatile synthetic intermediate. nih.govntnu.no Similarly, the aminopyridine structure is a key component in numerous biologically active molecules. nih.gov The pyridinone core itself is present in various pharmaceuticals.

The synthesis of related substituted pyridines often involves multi-step processes, including nitration and amination reactions. For example, the synthesis of 4-amino-3-nitropyridine (B158700) can be achieved from 4-aminopyridine (B3432731) by reaction with fuming nitric acid in concentrated sulfuric acid. chemicalbook.com Another route involves the reaction of 4-ethoxy-3-nitropyridine (B157411) with ammonium (B1175870) acetate. chemicalbook.com The synthesis of N-methylated pyridinones often involves alkylation of the corresponding pyridone precursor. researchgate.net A plausible synthetic approach to this compound could therefore involve the nitration of a 4-amino-1-methylpyridin-2(1H)-one precursor, or the methylation and subsequent transformation of a suitable 4-aminonitropyridine derivative.

The chemical reactivity of this compound is expected to be dictated by its constituent functional groups. The nitro group is a strong electron-withdrawing group, which would influence the electron density of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. nih.gov The amino group, being an electron-donating group, can modulate this reactivity and also serve as a site for further functionalization, such as acylation or alkylation. lookchem.com The pyridinone tautomerism and the N-methyl group further add to the chemical complexity and potential for diverse reactions.

The primary knowledge gap is the very existence and characterization of this compound. Key research avenues that emerge from this gap include:

Synthesis and Characterization: The foremost priority is the development of a reliable and efficient synthetic route to produce this compound. Subsequent to a successful synthesis, comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) is essential to confirm its structure and elucidate its physicochemical properties.

Exploration of Chemical Reactivity: A systematic investigation of the compound's reactivity is warranted. This would involve studying its behavior in various reaction types, such as nucleophilic aromatic substitution, reduction of the nitro group, and derivatization of the amino group. Understanding its reactivity profile will be crucial for its potential use as a synthetic building block.

Computational and Theoretical Studies: In the absence of experimental data, computational modeling can provide valuable insights into the molecule's electronic structure, stability, and potential reactivity. Density functional theory (DFT) calculations could predict spectroscopic properties and guide synthetic efforts.

Investigation of Biological Activity: Given that both nitropyridine and aminopyridine scaffolds are found in biologically active compounds, this compound and its derivatives should be screened for a wide range of biological activities. mdpi.commdpi.com Areas of potential interest include anticancer, antibacterial, and antiviral activities. For instance, some imidazo[4,5-b]pyridines, which share a similar heterocyclic core, have shown antiproliferative effects. mdpi.com

Future research on this compound could benefit from and contribute to several methodological and interdisciplinary advancements:

Advanced Synthetic Methodologies: The synthesis of this molecule could employ modern synthetic techniques such as flow chemistry for improved safety and scalability, particularly when dealing with nitration reactions. Microwave-assisted synthesis could also be explored to accelerate reaction times and improve yields.

High-Throughput Screening: Once synthesized, the compound and a library of its derivatives could be subjected to high-throughput screening to rapidly assess their biological activity against various targets. This approach could accelerate the discovery of potential therapeutic applications.

Chemical Biology Approaches: Interdisciplinary research combining organic synthesis with chemical biology could be employed to design and synthesize probes based on the this compound scaffold. These probes could be used to identify cellular targets and elucidate mechanisms of action if any biological activity is discovered.

Materials Science Applications: The unique electronic properties conferred by the nitro and amino groups on the pyridinone ring could make this compound a candidate for investigation in materials science. Its potential use in organic electronics or as a component in functional dyes could be an interesting avenue of research.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-amino-1-methyl-3-nitropyridin-2(1H)-one, and what analytical techniques are used to confirm its structure?

- Synthetic Routes : The compound can be synthesized via multi-step protocols involving nitration, methylation, and amination. For example, analogous pyridinone derivatives are prepared using Mannich reactions or one-pot condensation under acidic/basic conditions, as seen in the synthesis of 2-aminoquinolin-4(1H)-one derivatives .

- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, in similar compounds, NMR data (e.g., δ 6.8–7.5 ppm for aromatic protons) and HRMS molecular ion peaks ([M+H]⁺) validate purity and molecular weight .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Handling : Use personal protective equipment (PPE) such as gloves and lab coats. Avoid inhalation or skin contact, as nitroaromatic compounds may exhibit toxicity .

- Storage : Store in a cool, dry environment (2–8°C) in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Stability studies for related nitropyridinones suggest sensitivity to light and moisture .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step reactions, particularly during nitro group reduction?

- Catalytic Hydrogenation : Use palladium-on-carbon (Pd/C) or Raney nickel under controlled hydrogen pressure (1–3 atm) to reduce nitro groups while avoiding over-reduction. Solvent choice (e.g., ethanol or THF) impacts reaction efficiency .

- Protection-Deprotection : Protect the amino group during nitration using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions. Deprotect with HCl/MeOH or trifluoroacetic acid (TFA) .

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Electronic Effects : The nitro group is a strong electron-withdrawing group, activating the pyridinone ring for NAS at specific positions (e.g., C-5 or C-6). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

- Methodological Approaches : Use kinetic studies (UV-Vis monitoring) and substituent-directed lithiation to probe reactivity. For example, morpholine or piperidine derivatives of pyridinones show enhanced reactivity when electron-deficient .

Q. What challenges arise in characterizing tautomeric forms or degradation products of this compound, and how can advanced spectroscopic methods address these?

- Tautomerism : The compound may exist in keto-enol tautomeric forms. Variable-temperature NMR (VT-NMR) and X-ray crystallography differentiate tautomers by identifying hydrogen-bonding patterns .

- Degradation Analysis : Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products (e.g., demethylation or nitro reduction). HRMS fragments ([M-16]⁺ for NO₂ loss) confirm pathways .

Q. What methodological considerations are critical when evaluating the biological activity of derivatives of this compound in antimicrobial or enzyme inhibition assays?

- Assay Design : Use standardized protocols (e.g., MIC for antimicrobial activity against E. coli or S. aureus). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). For example, pyridinone derivatives targeting dihydrofolate reductase (DHFR) require co-factor (NADPH) stability analysis .

Q. How can researchers resolve discrepancies in reported synthetic yields or reaction conditions across studies?

- Data Triangulation : Compare reaction parameters (temperature, solvent, catalyst loading) from independent studies. For instance, yields for Mannich reactions vary with amine nucleophilicity (piperidine vs. morpholine) .

- Controlled Replication : Reproduce experiments using identical conditions (e.g., 80°C, DMF, 12 hrs) and characterize intermediates via TLC or in-situ IR to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.